3-Bromo-4,4-dimethoxy-2-methylbut-1-ene

Catalog No.
S15064186
CAS No.
64545-01-3
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene

CAS Number

64545-01-3

Product Name

3-Bromo-4,4-dimethoxy-2-methylbut-1-ene

IUPAC Name

3-bromo-4,4-dimethoxy-2-methylbut-1-ene

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-5(2)6(8)7(9-3)10-4/h6-7H,1H2,2-4H3

InChI Key

YIJKAFLBFJLEEH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(OC)OC)Br

3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is an organic compound characterized by its unique structure, which includes a bromine atom, two methoxy groups, and a double bond. This compound can be represented by the molecular formula C10H13BrO2. The presence of the bromine atom and the methoxy groups significantly influences its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

The chemical reactivity of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is primarily governed by the presence of the bromine substituent, which can undergo nucleophilic substitution reactions. For instance, when treated with nucleophiles such as sodium azide or potassium thiocyanate, the bromine atom can be replaced, leading to the formation of azide or thiocyanate derivatives. Additionally, the double bond in this compound can participate in various addition reactions, including hydrohalogenation and hydration.

In a specific reaction involving 3-methyl-1-butene with hydrogen bromide (HBr), two alkyl halides are formed: 2-bromo-3-methylbutane and 2-bromo-2-methylbutane. This illustrates the potential for generating multiple products from similar starting materials, highlighting the compound's versatility in synthetic organic chemistry .

The synthesis of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene can be achieved through several methods:

  • Bromination of Precursor Compounds: By treating suitable precursors such as 4,4-dimethoxy-2-methylbut-1-ene with bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Alkylation Reactions: The compound can also be synthesized via alkylation processes where an appropriate alkyl halide is reacted with a dimethoxy-substituted aromatic compound.
  • Elimination Reactions: Starting from alcohols or other functional groups that can be converted into alkenes through elimination reactions may also yield this compound .

3-Bromo-4,4-dimethoxy-2-methylbut-1-ene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its structural features may lead to the discovery of new therapeutic agents.
  • Material Science: Compounds with similar structures are often explored for their properties in polymer chemistry and material science.

Interaction studies involving 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene could focus on its reactivity with biological macromolecules or its role as a ligand in coordination chemistry. Understanding how this compound interacts with enzymes or receptors could reveal its potential as a drug candidate or biochemical probe.

Several compounds share structural similarities with 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-MethoxybenzylbromideContains a methoxy group and brominePrimarily used as an electrophile in organic synthesis
3-Bromo-2-methylpropeneSimilar brominated alkeneLacks methoxy groups; different reactivity profile
2-Bromo-4,4-dimethoxybutaneContains two methoxy groupsSaturated structure; different applications
3-Bromo-coumarinAromatic compound with bromineExhibits significant biological activity; used in drug development

The unique combination of a double bond, bromine substituent, and methoxy groups in 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene sets it apart from these similar compounds, potentially offering distinct reactivity and biological properties that warrant further exploration.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

208.00989 g/mol

Monoisotopic Mass

208.00989 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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